molecular formula C10H7N3 B1620712 6-(1H-pyrrol-1-yl)nicotinonitrile CAS No. 218157-81-4

6-(1H-pyrrol-1-yl)nicotinonitrile

Cat. No.: B1620712
CAS No.: 218157-81-4
M. Wt: 169.18 g/mol
InChI Key: PVUOMMSCUREDCE-UHFFFAOYSA-N
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Description

6-(1H-pyrrol-1-yl)nicotinonitrile is an organic compound characterized by the presence of a pyrrole ring and a nicotinonitrile moiety.

Biochemical Analysis

Biochemical Properties

6-(1H-pyrrol-1-yl)nicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These interactions are crucial as they can modulate biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antiproliferative activity in HL60 cells, indicating its potential as an anticancer agent . Additionally, it can modulate cell signaling pathways, leading to changes in gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to inhibit enzymes like dihydrofolate reductase and tyrosine kinase is particularly noteworthy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in inhibiting key enzymes can lead to alterations in metabolic pathways, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s ability to interact with its target enzymes and proteins, thereby influencing its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrrol-1-yl)nicotinonitrile typically involves the reaction of nicotinonitrile with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by nucleophilic substitution on the nicotinonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrrol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrrole-2-carboxylic acids, pyrrolidine derivatives, and various substituted pyrrole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-pyrrol-1-yl)nicotinonitrile is unique due to the combination of the pyrrole ring and the nicotinonitrile moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic structures and in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

6-pyrrol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUOMMSCUREDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383954
Record name 6-(1H-pyrrol-1-yl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218157-81-4
Record name 6-(1H-pyrrol-1-yl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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